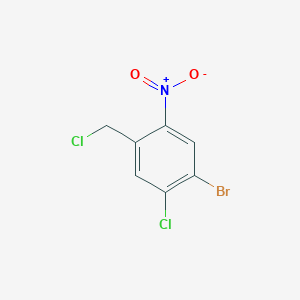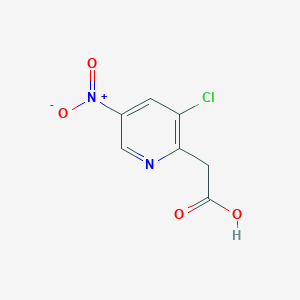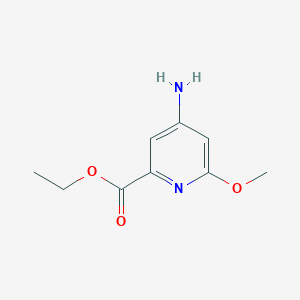
Ethyl 4-amino-6-methoxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-6-methoxypicolinate is a chemical compound belonging to the picolinic acid derivatives It is characterized by the presence of an ethyl ester group, an amino group at the 4-position, and a methoxy group at the 6-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-6-methoxypicolinate typically involves the reaction of 4-amino-6-methoxypyridine with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-6-methoxypicolinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 4-amino-6-hydroxypicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-6-methoxypicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 4-amino-6-methoxypicolinate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the ester and methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 4-amino-6-methoxypicolinate can be compared with other picolinic acid derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 6-amino-4-methoxypicolinate: Similar structure but with the amino and methoxy groups at different positions.
4-Amino-6-methoxypicolinic acid: Similar structure but without the ester group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
ethyl 4-amino-6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)7-4-6(10)5-8(11-7)13-2/h4-5H,3H2,1-2H3,(H2,10,11) |
Clave InChI |
LQGOUYXTTMXNJV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=CC(=C1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


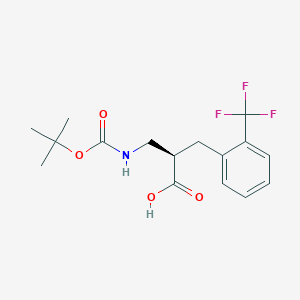
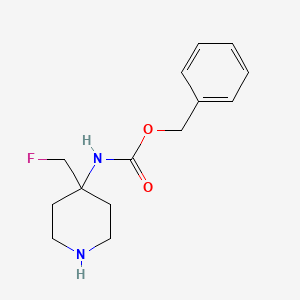





![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)



